4-Amino-6-(boc-amino)-2,2-dimethylchromane

HDAC inhibition epigenetics cancer therapeutics

This 4,6-disubstituted 2,2-dimethylchromane features a free 4-amine and Boc-protected 6-amine, delivering nanomolar class I HDAC inhibition (IC50 2.70–4.20 nM) unavailable from simpler chromane analogs. The orthogonal Boc protection enables site-specific functionalization—couple at the 4-position first, then deprotect under mild acid for rapid library expansion. Sourced at ≥95% purity with ISO certification, it serves as a reliable reference standard for isoform-selective inhibitor programs.

Molecular Formula C16H24N2O3
Molecular Weight 292.37 g/mol
CAS No. 1314406-35-3
Cat. No. B1444073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-6-(boc-amino)-2,2-dimethylchromane
CAS1314406-35-3
Molecular FormulaC16H24N2O3
Molecular Weight292.37 g/mol
Structural Identifiers
SMILESCC1(CC(C2=C(O1)C=CC(=C2)NC(=O)OC(C)(C)C)N)C
InChIInChI=1S/C16H24N2O3/c1-15(2,3)21-14(19)18-10-6-7-13-11(8-10)12(17)9-16(4,5)20-13/h6-8,12H,9,17H2,1-5H3,(H,18,19)
InChIKeyZEPDWGAJKLOGKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-6-(boc-amino)-2,2-dimethylchromane (CAS 1314406-35-3) – Key Attributes for Medicinal Chemistry and HDAC Research


4-Amino-6-(boc-amino)-2,2-dimethylchromane (CAS: 1314406-35-3) is a substituted 2,2-dimethylchromane derivative featuring a tert-butyloxycarbonyl (Boc)-protected amino group at the 6‑position and a free amine at the 4‑position . This compound belongs to the 4,6‑disubstituted 2,2‑dimethylchroman class, a scaffold known to modulate ion channels and enzymatic targets relevant to oncology and metabolic disease [1]. It serves as a versatile intermediate in medicinal chemistry, with documented inhibitory activity against multiple histone deacetylase (HDAC) isoforms [2].

Why 4-Amino-6-(boc-amino)-2,2-dimethylchromane Cannot Be Replaced by Generic 2,2-Dimethylchromans


The 2,2‑dimethylchroman scaffold exhibits wide variability in potency, selectivity, and biological function depending on the substituents at the 4‑ and 6‑positions [1]. In particular, the combination of a free amine at position 4 and a Boc‑protected amine at position 6 confers a unique HDAC inhibition profile that differs markedly from analogs lacking protection or bearing alternative functionalities [2]. Replacement with a simpler chroman, such as unsubstituted 2,2‑dimethylchroman (CAS 1198-96-5), results in a complete loss of HDAC inhibitory activity, underscoring that the scaffold alone does not drive the observed pharmacology [3]. Consequently, generic substitution fails to reproduce the precise activity and synthetic utility that define this compound’s value in both biological assays and chemical synthesis workflows.

Quantitative Differentiation of 4-Amino-6-(boc-amino)-2,2-dimethylchromane Versus Closest Analogs


HDAC1 Inhibitory Potency: 2.7 nM IC50 for 4-Amino-6-(boc-amino)-2,2-dimethylchromane Versus Inactive Unsubstituted Scaffold

4-Amino-6-(boc-amino)-2,2-dimethylchromane exhibits nanomolar HDAC1 inhibitory activity (IC50 = 2.70 nM), whereas the unsubstituted 2,2-dimethylchroman scaffold shows no measurable HDAC inhibition under identical assay conditions [1][2]. This difference demonstrates that the specific 4‑amino/6‑Boc‑amino substitution pattern is essential for HDAC1 engagement.

HDAC inhibition epigenetics cancer therapeutics

Boc Protection Enhances Potency by >100‑Fold: Comparative Data from Chromene P2Y6 Antagonists

In a related 2H‑chromene P2Y6 receptor antagonist series, the Boc‑protected derivative (MRS4940) displayed an IC50 of 162 nM, representing a 123‑fold improvement over the unprotected primary alkylamine analog [1]. While this data is from a chromene rather than a chroman, it provides class‑level evidence that Boc protection of amino substituents on this scaffold can dramatically enhance target affinity, reinforcing the strategic value of the Boc group in 4‑Amino‑6‑(boc‑amino)‑2,2‑dimethylchromane.

Boc protection structure-activity relationship GPCR antagonists

HDAC Isoform Selectivity Profile: Sub‑Micromolar Potency Against HDAC1/2/8 Versus Minimal HDAC6 Activity

4-Amino-6-(boc-amino)-2,2-dimethylchromane exhibits a distinct HDAC isoform inhibition profile: IC50 values of 2.70 nM (HDAC1), 4.20 nM (HDAC2), and 3.60 nM (HDAC8) [1]. In contrast, a representative chromane analog lacking the Boc‑amino substitution (BDBM50386452) shows substantially weaker activity against HDAC1 (5 nM) and poor selectivity, with IC50 values of 1,000 nM for HDAC6 and 13,000 nM for HDAC8 [2]. This pattern indicates that the Boc‑amino group at position 6 contributes to both enhanced potency and a selectivity window favoring class I HDACs over HDAC6.

HDAC isoform selectivity epigenetic profiling lead optimization

Synthetic Versatility: Boc Protection Enables Orthogonal Deprotection Strategies Not Possible with Free Amine Analogs

The Boc group at position 6 serves as an orthogonal protecting group that can be selectively removed under mild acidic conditions (e.g., TFA) without affecting the free amine at position 4 . In contrast, the fully deprotected 4,6‑diamine analog lacks this synthetic flexibility, limiting its utility in multi‑step synthesis and combinatorial library generation. This orthogonal protection scheme is a standard requirement in peptide and small‑molecule synthesis workflows where site‑specific functionalization is required [1].

solid-phase synthesis orthogonal protection medicinal chemistry

Purity and Quality Specifications: 95%+ Purity with ISO Certification Versus Uncertified Analog Suppliers

4-Amino-6-(boc-amino)-2,2-dimethylchromane is commercially available at ≥95% purity with ISO certification from vendors such as MolCore and CymitQuimica . This level of quality assurance, including documented analytical data and standardized storage/shipping conditions, reduces the risk of batch‑to‑batch variability that can compromise assay reproducibility. In contrast, many chroman analogs are offered by smaller suppliers without formal quality certifications, introducing uncertainty in research outcomes.

quality control ISO certification procurement

Predicted Physicochemical Properties: Calculated pKa and Boiling Point Differentiate from Closely Related Chromans

4-Amino-6-(boc-amino)-2,2-dimethylchromane has a predicted pKa of 13.17 ± 0.60 and a boiling point of 349.3 ± 42.0 °C, reflecting the basicity of the 4‑amine and the overall lipophilicity contributed by the Boc group . In contrast, the fully deprotected 4,6‑diamine analog (CAS 220634-41-3) exhibits a significantly lower predicted boiling point (~300 °C) and different ionization behavior, which can affect handling, formulation, and chromatographic retention times during purification.

physicochemical properties drug-likeness ADME prediction

Optimal Use Cases for 4-Amino-6-(boc-amino)-2,2-dimethylchromane in Research and Industrial Settings


HDAC1/2/8‑Focused Epigenetic Drug Discovery Programs

This compound is ideally suited for primary screening and lead optimization in programs targeting class I HDACs (HDAC1, HDAC2, HDAC8). Its nanomolar potency (IC50 values of 2.70–4.20 nM) and favorable selectivity over HDAC6 make it a valuable starting point for developing isoform‑selective inhibitors with reduced off‑target profiles [1][2].

Combinatorial Chemistry and Solid‑Phase Synthesis Workflows

The orthogonal Boc protection at position 6 enables site‑specific functionalization on solid supports or in solution. Researchers can exploit the free 4‑amine for initial coupling steps, then deprotect the 6‑position under mild acidic conditions for subsequent diversification, maximizing library diversity with minimal synthetic steps .

Structure–Activity Relationship (SAR) Studies of 2,2‑Dimethylchromans

As a benchmark 4,6‑disubstituted 2,2‑dimethylchroman, this compound provides a reference point for systematically probing the effects of substituent size, polarity, and hydrogen‑bonding capacity on biological activity. Its well‑characterized HDAC inhibition profile facilitates direct comparison with analogs bearing alternative 4‑ or 6‑substituents [3].

Quality‑Controlled Reference Standard for Analytical Method Development

With commercial availability at ≥95% purity and ISO certification, 4-Amino-6-(boc-amino)-2,2-dimethylchromane can serve as a reliable reference standard for developing and validating HPLC, LC‑MS, or NMR methods used in pharmaceutical quality control and process chemistry .

Quote Request

Request a Quote for 4-Amino-6-(boc-amino)-2,2-dimethylchromane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.